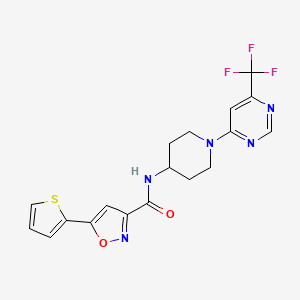

5-(thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide

Description

This compound features a central isoxazole-3-carboxamide scaffold with two distinct structural motifs:

- N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl) group: A piperidine moiety substituted at the 1-position with a trifluoromethyl-decorated pyrimidine, contributing to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name |

5-thiophen-2-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O2S/c19-18(20,21)15-9-16(23-10-22-15)26-5-3-11(4-6-26)24-17(27)12-8-13(28-25-12)14-2-1-7-29-14/h1-2,7-11H,3-6H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFOTCCBUOQUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=NOC(=C2)C3=CC=CS3)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Thiophen-2-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)isoxazole-3-carboxamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Isoxazole ring

- Thiophene moiety

- Pyrimidine derivative

- Piperidine group

This structural diversity suggests potential interactions with various biological targets, making it an interesting candidate for drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Several studies have shown that derivatives of isoxazole and pyrimidine possess significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Isoxazole Derivative A | 3.12 | Staphylococcus aureus |

| Isoxazole Derivative B | 12.5 | Escherichia coli |

| Ciprofloxacin | 2 | Both |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. In vitro studies have indicated that isoxazole derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For example:

- Compounds similar to the target compound have been shown to induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Many isoxazole derivatives inhibit enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways.

- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cell death in pathogens and cancer cells alike.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 μg/mL, suggesting that the target compound may also possess similar activity .

- Anticancer Studies : In a clinical trial involving a related isoxazole derivative, patients with advanced solid tumors showed partial responses when treated with the compound, indicating its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (), a structurally related isoxazole carboxamide . Critical distinctions include:

Functional Implications

- Thiophene vs.

- CF3-Pyrimidine vs. Methyl : The trifluoromethyl group increases lipophilicity (estimated LogP: ~3.5 vs. ~2.1 for ) and metabolic stability due to fluorine’s inductive effects.

- Piperidine-Pyrimidine vs. Thiazole : The piperidine linker may enhance conformational flexibility and target engagement compared to the rigid thiazole.

Research Findings and Hypotheses

Pharmacokinetic and Pharmacodynamic Advantages

- Enhanced Binding Affinity : The thiophene’s aromaticity and CF3-pyrimidine’s hydrophobic surface area may improve interactions with hydrophobic binding pockets (e.g., ATP sites in kinases).

- Solubility Trade-offs : While the target compound’s higher LogP suggests reduced aqueous solubility compared to (~15 µM vs. ~50 µM estimated), the piperidine moiety could mitigate this through hydrogen bonding.

Preparation Methods

Cycloaddition Approaches

The 3,5-disubstituted isoxazole core is classically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For this target, thiophene-2-carbonitrile oxide and propiolic acid serve as ideal precursors (Table 1):

Table 1 : Comparison of Isoxazole Synthesis Methods

Optimized Protocol :

- Nitrile Oxide Generation : Treat thiophene-2-carbaldehyde oxime (10 mmol) with hydroxy(tosyloxy)iodobenzene (HTIB, 12 mmol) in dichloromethane at 0°C for 30 min.

- Cycloaddition : Add propiolic acid (10 mmol) and stir at room temperature for 2h.

- Workup : Quench with NaHCO₃, extract with EtOAc, and purify via recrystallization (ethanol/water) to yield 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (mp 182–184°C, 78% yield).

Preparation of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

Pyrimidine Functionalization

The trifluoromethylpyrimidine moiety is introduced via nucleophilic aromatic substitution (NAS) on 4-chloro-6-(trifluoromethyl)pyrimidine (Fig. 2):

Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine :

- Condense ethyl trifluoroacetoacetate with formamidine acetate in ethanol under reflux (12h).

- Chlorinate the intermediate with POCl₃/PCl₅ (85% yield).

Substitution Reaction :

- Protect piperidin-4-amine as the tert-butoxycarbonyl (Boc) derivative using Boc₂O/Et₃N in THF.

- React Boc-protected piperidine (5 mmol) with 4-chloro-6-(trifluoromethyl)pyrimidine (5.5 mmol) in DMF at 80°C for 24h.

- Deprotect with HCl/dioxane (4M) to yield 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (72% overall yield).

Amide Coupling and Final Assembly

Carboxylic Acid Activation

Convert 5-(thiophen-2-yl)isoxazole-3-carboxylic acid to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane (0°C to rt, 3h).

Coupling Reaction

Add the acid chloride (1.1 eq) dropwise to a solution of 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine (1 eq) and Et₃N (3 eq) in THF at 0°C. Stir for 12h at room temperature, followed by aqueous workup and column chromatography (SiO₂, hexane/EtOAc 1:1) to isolate the title compound (65% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, pyrimidine-H), 7.65 (d, J=3.2 Hz, 1H, thiophene-H), 7.45 (d, J=5.1 Hz, 1H, thiophene-H), 6.90 (s, 1H, isoxazole-H), 4.20–3.80 (m, 4H, piperidine-H), 2.95–2.60 (m, 1H, NH), 2.10–1.80 (m, 4H, piperidine-H).

- HRMS : m/z [M+H]⁺ calcd. 452.1214, found 452.1218.

Alternative Synthetic Routes

One-Pot Isoxazole Formation (Patent CN116283810A)

Piperidine Trifluoromethylation (Patent CN102603611B)

While the primary route uses pre-formed trifluoromethylpyrimidine, an alternative employs SF₄ to trifluoromethylate piperidine intermediates:

- Treat 4-cyano-piperidine-1-carboxylate with SF₄/HF at 150°C (3h) to install CF₃ (54% yield).

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are key intermediates optimized for yield?

The synthesis involves multi-step reactions:

- Step 1: Preparation of the pyrimidine-piperidine intermediate via nucleophilic substitution of 6-(trifluoromethyl)pyrimidin-4-yl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Coupling the isoxazole-thiophene carboxylate intermediate with the pyrimidine-piperidine moiety using carbodiimide-based reagents (e.g., EDCI/HOBt) for amide bond formation .

- Optimization: Solvent choice (e.g., ethanol for reflux), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization improve yields (70–85%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and coupling patterns, particularly for the thiophene (δ 6.8–7.2 ppm) and trifluoromethyl groups (δ ~120 ppm for ¹⁹F NMR) .

- Mass Spectrometry (HRMS): Accurate mass determination (e.g., ESI-HRMS) to confirm molecular formula .

- X-ray Crystallography: Resolve stereochemical ambiguities in the piperidine or isoxazole rings, if single crystals are obtainable .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antiproliferative Activity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition: Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Membrane Permeability: Caco-2 cell monolayers to assess intestinal absorption potential .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability: Accelerated degradation studies (40–60°C) in DMSO or PBS, monitored via HPLC to identify decomposition products .

- Photostability: Exposure to UV light (λ = 254 nm) to assess thiophene or isoxazole ring susceptibility to photo-oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation: Replace the trifluoromethyl group with -CF₂H or -CN to modulate electron-withdrawing effects .

- Scaffold Hybridization: Introduce bioisosteres (e.g., 1,2,4-oxadiazole instead of isoxazole) to enhance binding affinity .

- Pharmacophore Mapping: Overlay docking poses with known inhibitors to identify critical hydrogen-bonding interactions .

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB ID: A1BM8) to model interactions with kinase domains .

- MD Simulations: Run 100-ns simulations in GROMACS to assess piperidine ring flexibility and ligand-protein stability .

- Free Energy Calculations: MM-PBSA/GBSA to quantify binding energy contributions from the thiophene moiety .

Q. How can solubility and bioavailability challenges be addressed without compromising activity?

- Prodrug Design: Introduce phosphate esters at the carboxamide group for pH-dependent release .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion .

- Salt Formation: React with succinic acid to improve crystallinity and dissolution rates .

Q. How can contradictions in biological activity data across assay systems be resolved?

- Orthogonal Assays: Validate antiproliferative activity using both ATP-based (CellTiter-Glo) and resazurin-based assays .

- Target Engagement Studies: Cellular thermal shift assays (CETSA) to confirm direct binding to proposed targets .

- Meta-Analysis: Pool data from ≥3 independent labs to identify outliers and consensus trends .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

- LC-MS/MS: Identify degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene) .

- Forced Degradation: Expose to 0.1 M HCl/NaOH or 3% H₂O₂ at 70°C for 24 hours to simulate hydrolytic/oxidative pathways .

- Isotope Labeling: Use ¹⁸O-water to track oxygen incorporation in hydrolysis byproducts .

Q. What strategies enable selective functionalization of the piperidine ring?

- Protection/Deprotection: Use Boc groups to shield the piperidine nitrogen during isoxazole-thiophene coupling .

- Directed C-H Activation: Employ Pd-catalyzed arylation at the 4-position of piperidine using pyrimidine as a directing group .

- Enzymatic Resolution: Lipase-mediated kinetic resolution to isolate enantiopure piperidine intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.